molecular formula C11H15N3O B8597145 1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B8597145
M. Wt: 205.26 g/mol
InChI Key: HSFZENOJQUELOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-tert-butyl-7-methylpyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C11H15N3O/c1-11(2,3)14-10-8(7-12-14)5-6-9(15)13(10)4/h5-7H,1-4H3

InChI Key

HSFZENOJQUELOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=CC(=O)N2C)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one was prepared in a fashion similar to that described for 1-(2-fluorophenyl)-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (155 mg) as a light yellow crystalline solid (Example 1-step 3). To a solution of 1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (240 mg, 1.17 mmol) in glacial AcOH (5.5 mL) at RT was added bromine (0.060 mL, 1169 μmol) slowly. An orange suspension resulted and it was allowed to stir at RT for 1 h. 5.0 mL water was added, and the pH was adjusted to pH 6 using 5 N NaOH. It was extracted with 2×50 mL EtOAc, dried over MgSO4, filtered and concentrated in vacuo (rotovap) affording 5-bromo-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one acetic acid adduct (305 mg) as a beige solid. MS (ESI, pos.ion) m/z: 227.9 (M+1) and 229.9 (M+1). This crude product was used in the next step.
Name
1-(2-fluorophenyl)-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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